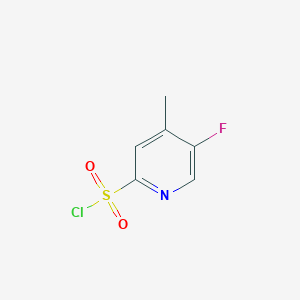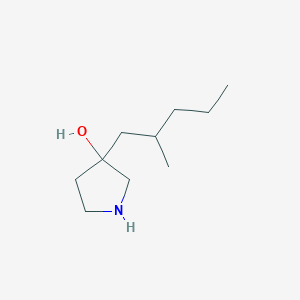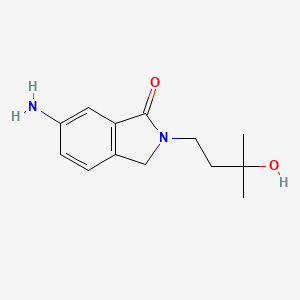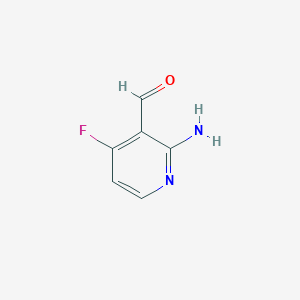
(r)-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring. This unique structure imparts specific chemical properties that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol typically involves multi-step organic reactions. One common method includes the reduction of a corresponding nitro compound followed by a resolution step to obtain the desired enantiomer. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography is essential to achieve the required quality standards for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of amines and alcohols.
Substitution: Halogenation and nitration reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity.
Major Products
The major products formed from these reactions include substituted phenols, quinones, and various derivatives that can be further utilized in chemical synthesis and research.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, ®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the fluorine atom enhances the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- ®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride
Uniqueness
Compared to similar compounds, ®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol stands out due to its specific substitution pattern on the phenol ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H10FNO2 |
|---|---|
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
4-[(1R)-1-amino-2-hydroxyethyl]-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m0/s1 |
Clave InChI |
JESOWCNYQRTTQC-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)F)[C@H](CO)N |
SMILES canónico |
C1=CC(=C(C=C1O)F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)

![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)

![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)


![1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid](/img/structure/B13561198.png)



